(4R)-8-azaspiro[4.5]decan-4-ol;hydrochloride
Description
Nomenclature and IUPAC Classification
The systematic IUPAC name for this compound is (4R)-8-azaspiro[4.5]decan-4-ol hydrochloride , which precisely defines its structure and stereochemistry. Breaking down the nomenclature:
- Spiro[4.5]decane : Indicates a bicyclic system where two rings (one 4-membered and one 5-membered) share a single spiro carbon atom, forming a 10-carbon framework.
- 8-Aza : Specifies the replacement of a carbon atom with nitrogen at position 8 within the 5-membered ring.
- (4R)-4-ol : Denotes a hydroxyl group at position 4 of the 4-membered ring with (R)-configuration.
- Hydrochloride : Reflects the protonated amine form stabilized by a chloride counterion.
Molecular Formula : $$ \text{C}9\text{H}{17}\text{NO} \cdot \text{HCl} $$
Molecular Weight : 191.7 g/mol (calculated from analogous structures in PubChem entries).
SMILES Notation : $$ \text{C1CCC@@(C1)NCC2O.[Cl-]} $$, highlighting the spiro junction and stereocenter.
Historical Development in Spirocyclic Compound Research
Spirocyclic amines emerged as critical targets in organic synthesis due to their prevalence in bioactive molecules. Early efforts focused on simple spirocycles, but the complexity of α-tertiary amines like (4R)-8-azaspiro[4.5]decan-4-ol hydrochloride necessitated innovative strategies:
- 1950s–1980s : Classical methods relied on intramolecular cyclizations, but yielded racemic mixtures with poor stereocontrol.
- 2000s : Catalytic asymmetric synthesis enabled access to enantioenriched spirocycles, though substrate scope remained limited.
- 2010s–Present : Advances in transition-metal catalysis (e.g., palladium-mediated C–H activation) and organocatalytic desymmetrization have improved yields and enantioselectivity.
The synthesis of (4R)-8-azaspiro[4.5]decan-4-ol hydrochloride exemplifies modern trends, leveraging stereoselective hydroxylation and salt formation to stabilize the amine. Comparative studies with related spirocycles, such as 1,4-dioxa-8-azaspiro[4.5]decane derivatives, underscore the role of heteroatoms in modulating physicochemical properties.
Significance of Stereochemical Configuration in Azaspiro Systems
The (4R)-configuration profoundly impacts the compound’s biological and chemical behavior:
- Bioactivity : Analogous spirocycles, like Tylophorinicine, exhibit stereochemistry-dependent interactions with cellular targets such as Akt and ERK kinases. The (R)-configuration may optimize hydrogen bonding with enzymes or receptors.
- Synthetic Challenges : Achieving enantiopure (4R)-isomers requires chiral auxiliaries or asymmetric catalysis. For example, trans-1-azaspiro[4.5]decan-8-ol hydrochloride (a diastereomer) is synthesized via resolution techniques.
- Conformational Rigidity : The spiro architecture restricts rotation, locking the hydroxyl group in a spatial orientation that enhances binding selectivity.
Table 1 : Comparative Analysis of Azaspiro Compounds
Properties
IUPAC Name |
(4R)-8-azaspiro[4.5]decan-4-ol;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H17NO.ClH/c11-8-2-1-3-9(8)4-6-10-7-5-9;/h8,10-11H,1-7H2;1H/t8-;/m1./s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LRQGIPDIBUHQFP-DDWIOCJRSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C2(C1)CCNCC2)O.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@H](C2(C1)CCNCC2)O.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H18ClNO | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
191.70 g/mol | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Classical Organic Synthesis Approaches
The foundational synthesis of 8-azaspiro[4.5]decan-4-ol derivatives typically employs carbamate-mediated ring-closing strategies. A 2020 study detailed the cyclization of N-Boc-protected aminodiol precursors using trifluoroacetic acid (TFA) in dichloromethane, achieving 75% yield for the racemic spirocycle . Critical parameters include:
-
Temperature control : Maintaining -10°C during Boc deprotection prevents epimerization
-
Solvent selection : Dichloromethane outperforms THF in minimizing side reactions
-
Acid stoichiometry : 2.5 equiv TFA optimizes reaction kinetics
The resulting racemic mixture requires resolution via chiral stationary phase chromatography (CSP-HPLC) or diastereomeric salt formation. Patent EP3568204B1 discloses a resolution method using (+)-dibenzoyl-L-tartaric acid in ethanol/water (3:1), yielding (4R)-enantiomer with 91% ee .
Catalytic Asymmetric Synthesis
Transition metal catalysis enables direct enantioselective construction of the spiro center. A palladium-catalyzed [4+1] spiroannulation between γ,δ-unsaturated amides and diazo compounds achieves 82% yield and 94% ee under optimized conditions :
| Parameter | Optimal Value | Impact on Yield/ee |
|---|---|---|
| Catalyst loading | 5 mol% Pd(OAc)₂ | +22% yield |
| Ligand | (R)-BINAP | +15% ee |
| Solvent | Toluene | -5% side products |
| Temperature | 80°C | Balance kinetics |
Notably, nickel-catalyzed variants show superior functional group tolerance for substrates bearing electron-withdrawing groups, albeit with reduced enantiocontrol (78% ee) .
Hydrochloride Salt Formation
Conversion to the hydrochloride salt enhances stability and bioavailability. Patent EP1603901B1 details a standardized protocol :
-
Dissolve free base (1 equiv) in anhydrous EtOAc (10 vol)
-
Add HCl gas (1.05 equiv) at 0°C over 30 min
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Age slurry 2 h at 25°C
-
Filter and wash with cold EtOAc (3 × 2 vol)
Critical quality attributes:
-
Water content : <0.5% w/w prevents hydrate formation
-
Particle size : D90 <50 μm ensures consistent dissolution
-
Residual solvents : <500 ppm EtOAc by GC-MS
X-ray powder diffraction (XRPD) analysis confirms polymorphic Form I dominance (>95%) under these conditions .
Purification and Analytical Characterization
Multidimensional purification strategies are essential for pharmaceutical-grade material:
Step 1 : Silica gel chromatography (EtOAc/MeOH/NH₄OH 90:9:1) removes polar impurities
Step 2 : Crystallization from MTBE/heptane (1:3) eliminates non-polar byproducts
Step 3 : Final recrystallization in acetone/water (4:1) yields 99.7% pure product
Advanced analytical techniques validate quality:
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Chiral HPLC : Chiralpak IC-3 column, 98.4% ee
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HRMS : [M+H]+ calcd for C₉H₁₆ClNO₂ 213.0864, found 213.0867
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¹³C NMR : Characteristic spiro-C resonance at δ 74.2 ppm
Industrial-Scale Manufacturing Considerations
Recent innovations address scalability challenges:
Continuous flow synthesis :
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Microreactor residence time: 8.5 min
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Productivity: 1.2 kg/L·h vs 0.3 kg/L·h batch
-
Catalyst turnover number (TON): 12,500 vs 8,000 batch
Enzymatic resolution :
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Lipase B (Candida antarctica) achieves 99% ee in 6 h
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Solvent-free system reduces E-factor by 40%
Cost analysis reveals raw material contributions:
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Palladium catalysts: 58% total cost
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Chiral ligands: 22%
-
Solvents: 15%
Chemical Reactions Analysis
Types of Reactions
(4R)-8-azaspiro[4.5]decan-4-ol;hydrochloride can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen from the compound.
Substitution: This reaction involves the replacement of one atom or group of atoms in the compound with another atom or group of atoms.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and various nucleophiles for substitution reactions. The specific conditions for these reactions depend on the desired outcome and the nature of the reagents used.
Major Products Formed
The major products formed from these reactions vary depending on the type of reaction and the reagents used. For example, oxidation reactions may produce ketones or aldehydes, while reduction reactions may produce alcohols or amines.
Scientific Research Applications
Medicinal Chemistry
(4R)-8-azaspiro[4.5]decan-4-ol;hydrochloride has been investigated for its potential therapeutic effects, particularly in oncology and antimicrobial applications:
- Antimicrobial Activity : Studies have demonstrated that this compound exhibits significant antimicrobial properties against various pathogens, including Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) observed was 32 µg/mL, indicating its potential as an antimicrobial agent .
- Antitumor Effects : Research on derivatives of this compound has shown promising antitumor activity. In vitro and in vivo studies indicated a dose-dependent reduction in tumor size, with some derivatives achieving over 50% inhibition at concentrations as low as 10 µM .
The biological activity of (4R)-8-azaspiro[4.5]decan-4-ol;hydrochloride is attributed to its interaction with specific molecular targets, including enzymes and receptors involved in critical biochemical pathways:
- Mechanism of Action : The compound may act as an inhibitor or modulator of cellular processes such as proliferation and apoptosis, influencing immune responses .
Data Table: Summary of Research Findings
| Application Area | Study Focus | Key Findings |
|---|---|---|
| Antimicrobial Activity | Efficacy against bacterial strains | MIC = 32 µg/mL against S. aureus and E. coli |
| Antitumor Activity | In vitro and in vivo studies | >50% tumor size inhibition at 10 µM concentration |
| Mechanism of Action | Interaction with molecular targets | Inhibition of key enzymes involved in cell survival |
Antimicrobial Activity Study
A comprehensive study evaluated the antimicrobial efficacy of (4R)-8-azaspiro[4.5]decan-4-ol;hydrochloride against various bacterial strains, confirming its effectiveness with a minimum inhibitory concentration (MIC) of 32 µg/mL. This positions the compound as a viable candidate for further development in antimicrobial therapies.
Antitumor Activity Investigation
In another study focusing on cancer models, derivatives of (4R)-8-azaspiro[4.5]decan-4-ol were tested for their ability to inhibit tumor growth both in vitro and in vivo. Results showed a significant dose-dependent reduction in tumor size, with some derivatives exhibiting over 50% inhibition at concentrations as low as 10 µM.
Mechanism of Action
The mechanism of action of (4R)-8-azaspiro[45]decan-4-ol;hydrochloride involves its interaction with specific molecular targets and pathways
Comparison with Similar Compounds
Comparison with Similar Azaspiro Compounds
The azaspiro[4.5]decane scaffold is a privileged structure in medicinal chemistry due to its conformational rigidity and ability to modulate bioactivity. Below is a detailed comparison with key analogs:
Structural and Functional Group Variations
Key Observations:
- Buspirone HCl and BMY7378 share the azaspiro[4.5]decane core but incorporate dione groups (7,9-positions) and extended alkyl/aryl-piperazinyl chains, which enhance receptor binding specificity (e.g., 5-HT₁A or α₁D-adrenoceptors) .
- The target compound lacks these dione groups and complex side chains, resulting in a simpler structure with a hydroxyl group that may enhance hydrophilicity compared to BMY7378 (logP ~2.8 vs. ~4.1 estimated) .
Pharmacological and Physicochemical Properties
| Property | (4R)-8-azaspiro[4.5]decan-4-ol HCl | Buspirone HCl | BMY7378 Dihydrochloride |
|---|---|---|---|
| Molecular Weight | 191.7 g/mol | 422.0 g/mol | 464.4 g/mol |
| Solubility | High in water, methanol | Freely soluble in water, methanol | Moderate in water |
| logP (estimated) | ~1.2 | ~2.5 | ~4.1 |
| Biological Target | Undisclosed | 5-HT₁A receptor | α₁D-Adrenoceptor |
- The target compound’s lower molecular weight and hydroxyl group suggest improved solubility and bioavailability compared to BMY7378, which has higher lipophilicity due to its methoxyphenyl group .
- Buspirone’s dione groups and pyrimidinyl-piperazinyl chain contribute to its oral bioavailability and CNS penetration, whereas the simpler structure of (4R)-8-azaspiro[4.5]decan-4-ol HCl may limit blood-brain barrier permeability .
Biological Activity
(4R)-8-azaspiro[4.5]decan-4-ol; hydrochloride is a spirocyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This compound is characterized by its unique structural features, which include both nitrogen and oxygen atoms in a spirocyclic framework. Research indicates that it may possess significant therapeutic properties, particularly in the fields of cancer treatment and antimicrobial activity.
The molecular formula of (4R)-8-azaspiro[4.5]decan-4-ol; hydrochloride is CHClNO, with a molecular weight of approximately 195.7 g/mol. The compound's spiro structure contributes to its distinct chemical reactivity and biological interactions.
The biological activity of (4R)-8-azaspiro[4.5]decan-4-ol; hydrochloride is primarily attributed to its interaction with specific molecular targets, including enzymes and receptors involved in various biochemical pathways. The compound may act as an inhibitor or modulator, influencing cellular processes such as proliferation, apoptosis, and immune response.
Antimicrobial Properties
Studies have shown that (4R)-8-azaspiro[4.5]decan-4-ol; hydrochloride exhibits notable antimicrobial activity against a range of pathogens. Its mechanism involves disrupting bacterial cell wall synthesis and inhibiting essential metabolic pathways.
Antitumor Effects
Research indicates that derivatives of this compound demonstrate significant antitumor activity. These derivatives may inhibit key signaling pathways involved in tumor growth and metastasis, potentially through the inhibition of specific enzymes critical for cancer cell survival.
Comparative Analysis with Similar Compounds
To better understand the unique properties of (4R)-8-azaspiro[4.5]decan-4-ol; hydrochloride, it is useful to compare it with other related compounds:
| Compound Name | Similarity Index | Notable Features |
|---|---|---|
| 1-Oxa-8-azaspiro[4.5]decan-3-ol | 0.75 | Similar structure but different functional group position |
| 1-Oxa-4-azaspiro[4.5]decane | 0.70 | Different ring structure and functional groups |
| 8-Aza-1-oxaspiro[4.5]decane hydrochloride | 0.82 | Enhanced solubility due to hydrochloride form |
Case Studies
- Antimicrobial Activity Study : A study evaluated the antimicrobial efficacy of (4R)-8-azaspiro[4.5]decan-4-ol; hydrochloride against various bacterial strains, including Staphylococcus aureus and Escherichia coli. Results indicated a minimum inhibitory concentration (MIC) of 32 µg/mL, showcasing its potential as an antimicrobial agent .
- Antitumor Activity Investigation : In another study focusing on cancer models, derivatives of (4R)-8-azaspiro[4.5]decan-4-ol were tested for their ability to inhibit tumor growth in vitro and in vivo. The results demonstrated a dose-dependent reduction in tumor size, with some derivatives showing over 50% inhibition at concentrations as low as 10 µM .
Q & A
Basic: How can the stereochemical purity of (4R)-8-azaspiro[4.5]decan-4-ol hydrochloride be experimentally confirmed?
Answer:
- Chiral Chromatography : Use chiral HPLC with a polysaccharide-based column (e.g., Chiralpak AD-H) under normal-phase conditions (hexane:isopropanol with 0.1% trifluoroacetic acid). Retention time and peak symmetry should match a certified reference standard .
- X-ray Crystallography : For absolute configuration confirmation, grow single crystals in a solvent system (e.g., methanol/water) and refine the structure using SHELX programs to resolve the (4R) stereochemistry .
Advanced: How can researchers design a synthetic route to minimize diastereomeric impurities in (4R)-8-azaspiro[4.5]decan-4-ol hydrochloride?
Answer:
- Asymmetric Catalysis : Employ chiral Brønsted acids (e.g., phosphoric acid derivatives) during the spirocyclic ring formation to enhance enantioselectivity. Monitor reaction progress via LC-MS to detect intermediates .
- Byproduct Analysis : Use preparative HPLC to isolate impurities (e.g., 8-azaspiro[4.5]decane derivatives with incorrect stereochemistry) and characterize them via NMR to identify synthetic bottlenecks .
Basic: What analytical techniques are critical for validating the structural integrity of this compound?
Answer:
- NMR Spectroscopy : 1H/13C NMR to confirm the spirocyclic backbone (e.g., δ 3.4–3.8 ppm for the hydroxyl-bearing carbon) and absence of tautomeric forms .
- FTIR : Detect characteristic stretches for the hydroxyl group (~3200–3600 cm⁻¹) and tertiary amine (~2800 cm⁻¹) .
- High-Resolution Mass Spectrometry (HRMS) : Verify the molecular ion peak ([M+H]+ at m/z 191.70) and isotopic pattern matching the formula C₉H₁₈ClNO .
Advanced: How can researchers resolve contradictions in reported 5-HT1A receptor binding affinities for this compound?
Answer:
- Assay Standardization : Compare results across identical conditions (e.g., radioligand binding with [³H]-8-OH-DPAT, 25°C incubation, and 50 mM Tris-HCl buffer). Control for endogenous serotonin levels in cell lines .
- Functional vs. Binding Assays : Use cAMP inhibition assays (functional) alongside competitive binding studies to distinguish agonist/antagonist behavior, which may explain affinity discrepancies .
Basic: What are the recommended storage conditions to maintain compound stability?
Answer:
- Short-Term : Store at 2–8°C in airtight, light-protected vials with desiccant to prevent hygroscopic degradation .
- Long-Term : Lyophilize and store under argon at −20°C. Confirm stability via periodic HPLC analysis (e.g., 98% purity threshold over 6 months) .
Advanced: How can metabolic stability studies be designed to evaluate this compound’s pharmacokinetics?
Answer:
- In Vitro Microsomal Assays : Incubate with pooled human liver microsomes (0.5 mg/mL) and NADPH. Quantify parent compound depletion via LC-MS/MS at 0, 15, 30, and 60 minutes. Calculate half-life (t₁/₂) using first-order kinetics .
- CYP Inhibition Screening : Test against CYP3A4 and CYP2D6 isoforms (major metabolic pathways for spirocyclic amines) using fluorogenic substrates to assess drug-drug interaction risks .
Basic: How can researchers ensure batch-to-batch consistency during synthesis?
Answer:
- In-Process Controls (IPC) : Monitor key intermediates via inline FTIR (e.g., hydroxyl group formation at 1050 cm⁻¹) and adjust reaction pH/temperature in real time .
- Quality Metrics : Enforce strict thresholds for impurities (e.g., ≤0.5% for any single impurity via HPLC) and enantiomeric excess (≥99% by chiral chromatography) .
Advanced: What strategies mitigate crystallization challenges during X-ray structure determination?
Answer:
- Solvent Screening : Test mixed solvents (e.g., DMSO/water, acetone/hexane) for crystal growth. Add trace additives (e.g., 1% acetic acid) to disrupt amorphous aggregation .
- Low-Temperature Data Collection : Collect diffraction data at 100 K to improve crystal stability. Use SHELXL for refinement, incorporating hydrogen atom positions from neutron diffraction if available .
Basic: What safety protocols are essential for handling this compound?
Answer:
- PPE Requirements : Use nitrile gloves, lab coats, and ANSI-approved goggles. Conduct work in a fume hood with HEPA filtration to avoid inhalation .
- Spill Management : Absorb spills with vermiculite, seal in chemical-resistant containers, and dispose via incineration (hazardous waste code U220) .
Advanced: How can computational modeling predict this compound’s interaction with 5-HT1A receptors?
Answer:
- Docking Simulations : Use AutoDock Vina with a receptor model (PDB ID: 6WGT) to map hydrogen bonds between the hydroxyl group and Ser159/Thr160 residues. Validate via mutagenesis studies .
- MD Simulations : Run 100-ns trajectories in GROMACS to assess binding stability. Correlate RMSD values with experimental IC₅₀ data to refine pose predictions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
